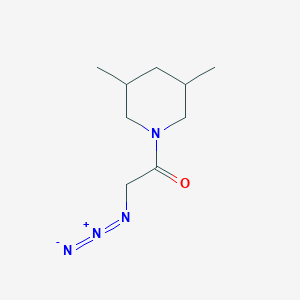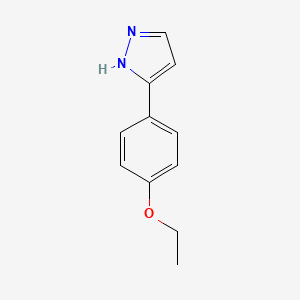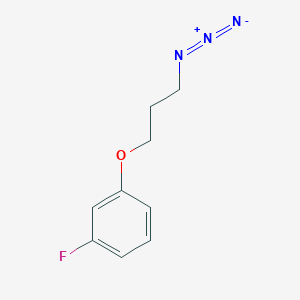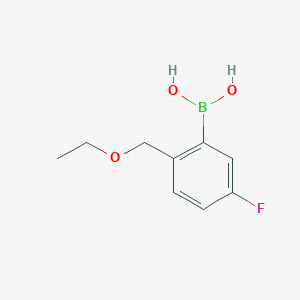
3-Fluoro-4-(5-methylthiophen-2-yl)aniline
Overview
Description
3-Fluoro-4-(5-methylthiophen-2-yl)aniline, also known as FMTPA, is a novel compound that belongs to the family of aniline derivatives . It has a molecular weight of 207.27 . The distinctive feature of this molecule is the presence of a fluorine atom and a thiophene ring.
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-4-(5-methyl-2-thienyl)aniline . The InChI code is 1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a thiophene ring in the molecular structure.Physical And Chemical Properties Analysis
3-Fluoro-4-(5-methylthiophen-2-yl)aniline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as 3-Fluoro-4-(5-methylthiophen-2-yl)aniline, have been studied for their potential in cancer treatment. The unique structure of thiophene allows for the synthesis of compounds with significant pharmacological activity. These compounds can be used in the development of novel drugs that may offer hope in the treatment of various cancers .
Material Science: Organic Semiconductors
The thiophene moiety is a critical component in the development of organic semiconductors. Its incorporation into compounds like 3-Fluoro-4-(5-methylthiophen-2-yl)aniline can lead to materials with desirable electronic properties, useful in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Industrial Chemistry: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The molecular structure of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline could be tailored to produce coatings that protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .
Organic Electronics: Field-Effect Transistors
The electronic properties of thiophene derivatives make them suitable for use in organic field-effect transistors. Compounds like 3-Fluoro-4-(5-methylthiophen-2-yl)aniline can be used to create thin-film transistors that are lightweight, flexible, and have low power consumption, which are essential for the next generation of electronic devices .
Optoelectronics: Light-Emitting Diodes
In the field of optoelectronics, the thiophene ring system is valuable for the development of organic light-emitting diodes. The electron-rich nature of thiophene allows for efficient charge transport, which is crucial for the performance of OLEDs. Compounds like 3-Fluoro-4-(5-methylthiophen-2-yl)aniline could be used to improve the efficiency and lifespan of these devices .
Pharmaceutical Applications: Drug Development
The thiophene nucleus is present in several commercially available drugs, indicating its importance in drug development. The structural diversity and biological activity of thiophene derivatives, including 3-Fluoro-4-(5-methylthiophen-2-yl)aniline, make them a valuable resource for medicinal chemists in the search for new therapeutic agents .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAJNFUNXGGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(5-methylthiophen-2-yl)aniline | |
CAS RN |
1249404-90-7 | |
| Record name | 3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



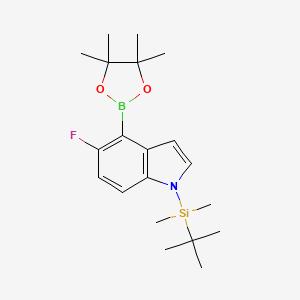
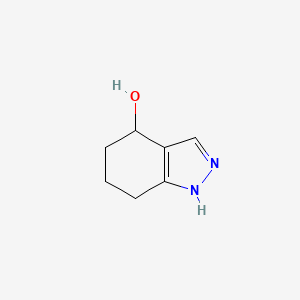

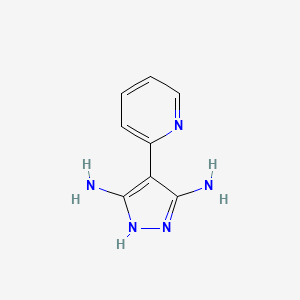

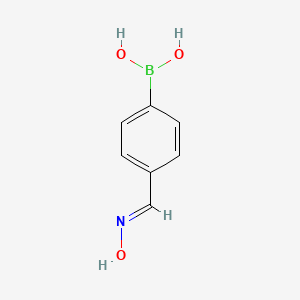
![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)
